N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide
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Overview
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The final steps involve the attachment of the morpholine moiety and the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide analogs. Examples include:
Ethyl acetoacetate: A compound with a similar thiazole ring structure.
Benzothiazole: Another thiazole derivative with different substituents.
Uniqueness
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22ClN3O2S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22ClN3O2S/c23-20-4-2-1-3-18(20)13-19-14-24-22(29-19)25-21(27)17-7-5-16(6-8-17)15-26-9-11-28-12-10-26/h1-8,14H,9-13,15H2,(H,24,25,27) |
InChI Key |
FTWHCNPAFYPDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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